6-(Hydroxymethyl)-2-naphthol
Overview
Description
6-(Hydroxymethyl)-2-naphthol, commonly referred to as 6-HMN, is an important organic compound with a wide range of applications in scientific research. 6-HMN is a derivative of 2-naphthol, a naturally occurring phenolic compound, and is synthesized through the reaction of 2-naphthol and formaldehyde. 6-HMN has been used in a range of research applications, including as a fluorescent probe, a reagent for the determination of glucose, and as a component of various biochemical and physiological assays.
Scientific Research Applications
Organic Chemistry and Synthesis
- Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the synthesis of various functional derivatives. The reactions of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with MsCl/NR3 or PPh3-CBr4 were studied .
- Methods of Application : The hydroxyl group is activated towards nucleophilic substitution via reaction with methanesulfonyl chloride or PPh3-CBr4 system .
- Results : Depending on the substituent X, the reaction afforded hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivatives .
Wood Adhesive Manufacturing
- Summary of Application : Hydroxymethyl phenol (HPF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is used to improve the water resistance of soy-based adhesive .
- Methods of Application : The performance of soy-based adhesive cross-linked with HPF was studied. The DSC and DMA results indicated the reaction between HPF and soy-based adhesive .
- Results : The soy-based adhesive cross-linked with HPF cured at a lower temperature than the adhesive without HPF. The former showed better mechanical performance and heat resistance than the latter .
Biochemical Engineering
- Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the selective oxidation of 5-hydroxymethylfurfural (HMF) to produce 5-hydroxymethylfuroic acid (HMFCA) .
- Methods of Application : Deinococcus wulumuqiensis R12, an extremely radiation resistant species, was used as a biocatalyst for this reaction .
- Results : The resting cells of Deinococcus wulumuqiensis R12 exhibited excellent catalytic performance in the selective oxidation of HMF to HMFCA .
Biomass Conversion and Biorefinery
- Summary of Application : 5-(Hydroxymethyl)furfural (HMF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is produced by the acid-catalyzed dehydration of biomass-derived hexoses. It is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
- Methods of Application : The inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint. The superior thermal and hydrolytic stability of the hydrophobic analogs of HMF simplify their isolation and purification from the aqueous (or polar) reaction media while enhancing their shelf life .
- Results : The hydrophobic analogs of HMF show promises in supplanting HMF from its derivative chemistry .
Cross-linker for Dipeptide
- Summary of Application : Hydroxymethyl phenol (HPF), a derivative of 6-(Hydroxymethyl)-2-naphthol, reacts with a common dipeptide N-(2)-l-alanyl-l-glutamine (AG) being used as a model compound .
- Methods of Application : The reaction between HPF and AG was studied. The ESI-MS, FT-IR and 13C-NMR results proved the reaction between HPF and AG .
- Results : Because of the existence of branched ether groups in the 13C-NMR results of HPF/AG, the reaction between HPF and AG might mainly happen between hydroxymethyl groups and amino groups under a basic condition .
Synthesis of Furfural Derivatives
- Summary of Application : 6-(Hydroxymethyl)-2-naphthol is used in the synthesis of furfural derivatives .
- Methods of Application : Halomethylfurfurals undergo reactions to produce furfural derivatives .
- Results : The synthesis of 5-(ortho- and para- methylbenzyl)-furfural was achieved in 68% yield, employing Montmorillonite K10 as a catalyst .
Medicinal Potentialities
- Summary of Application : Marine fungi receive excessive attention as prolific producers of structurally unique secondary metabolites, offering promising potential as substitutes or conjugates for current therapeutics .
- Methods of Application : Existing research has only scratched the surface in terms of secondary metabolite diversity and potential industrial applications as only a small share of bioactive natural products have been identified from marine-derived fungi thus far .
- Results : A considerable number of reported anthraquinones and their derivatives have shown significant biological activities as well as highly economical, commercial, and biomedical potentialities such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Hypercrosslinked Porous Polymer Materials
- Summary of Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials initially reported by Davankov, and have received an increasing level of research interest .
- Methods of Application : In recent years, HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Results : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .
Biomass Conversion
- Summary of Application : 5-Hydroxymethylfurfural (HMF), a derivative of 6-(Hydroxymethyl)-2-naphthol, is produced by the acid-catalyzed dehydration of biomass-derived hexoses .
- Methods of Application : HMF is a well-recognized renewable chemical intermediate in the biorefinery research for the productions of fuels, chemicals, and materials .
- Results : However, the inherent hydrophilicity and poor stability of HMF continue to disfavor its production and value addition from an economic standpoint .
properties
IUPAC Name |
6-(hydroxymethyl)naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,12-13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KROVHQCEBMIYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462591 | |
Record name | 6-(Hydroxymethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)-2-naphthol | |
CAS RN |
309752-65-6 | |
Record name | 6-(Hydroxymethyl)-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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